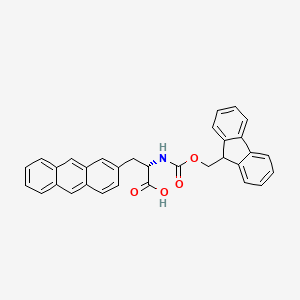

Fmoc-Ala(2-Anth)-OH

Description

Significance of Non-Canonical Amino Acids and Their Derivatives in Advanced Synthetic Methodologies

The 20 canonical amino acids form the fundamental building blocks of proteins in virtually all living organisms. nih.gov However, the field of chemical biology has increasingly turned to non-canonical amino acids (ncAAs) to expand the functional repertoire of peptides and proteins. preprints.org These synthetic analogs introduce novel chemical functionalities, such as fluorophores, reactive handles for bioconjugation, and sterically demanding groups, which are not available in the natural set. mdpi.com The incorporation of ncAAs allows medicinal chemists to create "designer" peptides with improved pharmacological properties, such as enhanced stability, constrained conformations, and novel binding capabilities. nih.gov

The synthesis of ncAAs themselves is a burgeoning field, with innovative methods emerging that merge synthetic photochemistry with biocatalysis to create these valuable molecules with high stereoselectivity. ucsb.edu These advanced synthetic methodologies are crucial for producing a diverse array of ncAAs that can be seamlessly integrated into peptides using techniques like solid-phase peptide synthesis (SPPS). mdpi.com The ability to incorporate ncAAs that are toxic to cells or incompatible with natural translation machinery highlights the power of chemical synthesis in protein engineering. mdpi.com

The Role of Anthracene (B1667546) Fluorophores in Molecular Design for Research Applications

Anthracene is a polycyclic aromatic hydrocarbon that has long been a subject of interest due to its distinct photophysical properties, particularly its strong blue fluorescence. scirp.orgaip.org This has made it a valuable component in the design of fluorescent probes and sensors for molecular recognition. scirp.org The fluorescence of anthracene derivatives can be sensitive to the local environment, allowing for the detection of metal cations, protons, or binding events with biomolecules like DNA. scirp.orgrroij.com

In materials science, anthracene moieties are studied as blue emitters for organic light-emitting diodes (OLEDs) due to their suitable energy levels and good emission characteristics. acs.orgresearchgate.net Researchers design anthracene-based molecules to maximize light emission efficiency by controlling molecular geometry and suppressing non-radiative decay pathways. acs.orgresearchgate.net The rigid, planar structure of anthracene also lends itself to the formation of self-assembled structures through π-π stacking interactions, a property exploited in the creation of supramolecular materials. aip.orgresearchgate.net The ability to functionalize anthracene allows for the tuning of its properties, making it a versatile tool for applications ranging from bioimaging to optoelectronics. aip.orgijirset.com

Historical Development and Evolution of Fmoc-Based Peptide Synthesis Methodologies Relevant to Modified Amino Acids

The chemical synthesis of peptides was revolutionized by the development of solid-phase peptide synthesis (SPPS) by R.B. Merrifield. researchgate.net Early methods predominantly used the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection. nih.gov A major landmark in the history of peptide synthesis occurred in 1970 when Louis A. Carpino and Grace Y. Han introduced the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. researchgate.netnih.gov

The Fmoc group offered a milder, orthogonal deprotection strategy compared to the harsh acidic conditions required to remove the Boc group. nih.gov This was particularly advantageous for the synthesis of peptides containing sensitive or modified amino acids, as the repeated use of strong acid in Boc chemistry could lead to side reactions and degradation of the peptide. nih.govsemanticscholar.org By the late 1970s and into the 1980s, the Fmoc/tBu strategy was developed and refined for solid-phase applications. nih.govpeptide.com The ease of automation, facilitated by UV monitoring of Fmoc group cleavage, and the compatibility with a vast range of chemical modifications led to Fmoc chemistry becoming the dominant method for SPPS by the 1990s. nih.govnih.gov Today, the availability of a wide variety of high-purity Fmoc-protected amino acids, including non-canonical derivatives, is a direct result of the success and widespread adoption of this methodology, driven by the production of therapeutic peptides and advanced biomaterials. nih.govsemanticscholar.org

Overview of Key Research Domains Pertaining to Anthracene-Modified Amino Acid Scaffolds

The incorporation of anthracene into amino acid structures has given rise to powerful tools for both biological and materials science research. A key area of application is in the development of "smart" stimuli-responsive materials. researchgate.net For instance, amino acids N-terminally modified with an anthracene group can self-assemble into supramolecular hydrogels. researchgate.netrsc.org These hydrogels can be designed to be light-responsive; irradiation with UV light can induce the photodimerization of the anthracene units, leading to the disassembly of the gel. researchgate.netrsc.org This property has been harnessed for applications such as the controlled release of cells from 3D cell culture environments. rsc.org

Anthracene-amino acid conjugates are also explored for their potential as biosensors and therapeutic agents. The anthracene moiety can act as a fluorescent reporter to label and image cells. ijirset.com Furthermore, the DNA-intercalating potential of the anthracene ring has led to investigations into anthracene-amino acid and peptide conjugates as anticancer agents and DNA-cleaving reagents. rroij.com In a distinct application, peptides containing an anthrylalanine residue have been shown to selectively reduce and recover gold from aqueous solutions containing other precious metals, highlighting the potential for these scaffolds in specialized materials recovery processes. mdpi.com

Chemical and Physical Properties of Fmoc-Ala(2-Anth)-OH

| Property | Value | Source |

| Chemical Name | N-alpha-(9-Fluorenylmethoxycarbonyl)-3-(2-anthryl)-L-alanine | iris-biotech.de |

| Synonyms | This compound, N-Fmoc-3-(2-anthryl)-L-alanine, (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(anthracen-2-yl)propanoic acid | iris-biotech.de |

| CAS Number | 1157859-82-9 | iris-biotech.dechemicalbook.in |

| Molecular Formula | C₃₂H₂₅NO₄ | iris-biotech.dechemicalbook.in |

| Molecular Weight | 487.55 g/mol | iris-biotech.dechemicalbook.in |

| Predicted Boiling Point | 756.3 ± 55.0 °C | chemicalbook.in |

| Predicted Density | 1.311 ± 0.06 g/cm³ | chemicalbook.in |

| Predicted pKa | 3.77 ± 0.30 | chemicalbook.in |

| Storage Temperature | 2-8°C | iris-biotech.de |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-anthracen-2-yl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25NO4/c34-31(35)30(16-20-13-14-23-17-21-7-1-2-8-22(21)18-24(23)15-20)33-32(36)37-19-29-27-11-5-3-9-25(27)26-10-4-6-12-28(26)29/h1-15,17-18,29-30H,16,19H2,(H,33,36)(H,34,35)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQGAAWWCDXJIK-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Integration and Reactivity of Fmoc Ala 2 Anth Oh in Peptide and Bioconjugation Chemistries

Methodologies for Incorporating Fmoc-Ala(2-Anth)-OH in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the standard method for assembling peptide chains. chimia.chaltabioscience.com The incorporation of this compound into a growing peptide chain follows the general principles of SPPS, which involves the sequential addition of amino acids to a solid support. altabioscience.com

The efficiency of coupling any amino acid, including the sterically demanding this compound, is crucial for the successful synthesis of the target peptide. chimia.ch Incomplete coupling reactions lead to deletion sequences, which can be difficult to separate from the desired product. The bulky nature of the 2-anthryl side chain may necessitate optimized coupling conditions to achieve high yields.

Common strategies to enhance coupling efficiency include:

Choice of Coupling Reagents: Powerful coupling reagents such as HBTU, HATU, or PyBOP are often employed to facilitate amide bond formation, especially with hindered amino acids. mdpi.com For instance, double coupling with a 15-fold molar excess of the amino acid activated with HATU/DIEA has been shown to be effective for most amino acids. nih.gov

Extended Reaction Times: Increasing the duration of the coupling step can help drive the reaction to completion.

Monitoring Coupling Completion: The Kaiser test or other qualitative tests can be used to confirm the absence of free amines on the resin, indicating a complete coupling reaction. mdpi.com

Table 1: Common Coupling Reagents in SPPS

| Coupling Reagent | Full Name | Activation Mechanism | Notes |

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Forms an active HOBt ester | Commonly used, efficient |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms an active HOAt ester | Often more effective than HBTU for hindered couplings |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Forms an active HOBt ester | Good for preventing racemization |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Forms an active HOBt ester | Cost-effective, but can lead to urea (B33335) byproducts |

The Fmoc protecting group is central to one of the most common orthogonal protection schemes in SPPS. iris-biotech.de Orthogonality refers to the use of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection and modification of specific sites within a peptide. acs.orgnih.gov The Fmoc group is base-labile (typically removed with piperidine), while side-chain protecting groups are generally acid-labile (removed with trifluoroacetic acid, TFA). altabioscience.com

This compound is fully compatible with this standard Fmoc/tBu strategy. The anthryl side chain does not possess a functional group that requires protection during synthesis. This allows for its straightforward incorporation alongside other amino acids bearing standard acid-labile side-chain protecting groups such as Boc (for Lys and Trp), tBu (for Asp, Glu, Ser, Thr, and Tyr), and Pbf (for Arg). altabioscience.comresearchgate.net

Furthermore, the use of this compound is compatible with more complex orthogonal strategies that employ additional protecting groups. For example, groups like ivDde or Mtt can be used to protect the side chain of lysine (B10760008) or ornithine. These groups are stable to both the basic conditions used for Fmoc removal and the acidic conditions for final cleavage, but can be selectively removed with hydrazine, allowing for site-specific modification of the peptide while it is still on the solid support. sigmaaldrich.com The presence of the unreactive anthryl group of this compound does not interfere with these selective deprotection steps.

Table 2: Examples of Orthogonal Protecting Groups in Fmoc SPPS

| Protecting Group | Abbreviation | Removal Conditions | Protected Amino Acids |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | α-Amino group |

| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | Lys, Trp, His |

| tert-Butyl | tBu | Strong Acid (e.g., TFA) | Asp, Glu, Ser, Thr, Tyr |

| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Strong Acid (e.g., TFA) | Arg |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)3-methylbutyl | ivDde | 2% Hydrazine in DMF | Lys, Orn |

| 4-Methyltrityl | Mtt | Mild Acid (e.g., 1% TFA in DCM) | Lys, Orn, His |

A known issue in the manufacturing of Fmoc-amino acids is the potential for contamination with β-alanine (β-Ala) derivatives. researchgate.netnih.gov This contamination can arise from the rearrangement of the Fmoc-OSu reagent used during the introduction of the Fmoc group, leading to the formation of Fmoc-β-Ala-OH. chimia.chresearchgate.net If present in the this compound starting material, this impurity could be incorporated into the peptide, resulting in a failure sequence containing an inserted β-alanine residue. sigmaaldrich.com

The presence of Fmoc-β-Ala-dipeptides has also been detected in contaminated Fmoc-amino acid derivatives. chimia.ch This contamination is a general problem that suppliers of Fmoc-amino acids have had to address by implementing stricter quality control measures and introducing new specifications to limit these impurities to acceptable levels. researchgate.net

To prevent the incorporation of β-alanine into the final peptide product when using this compound, the following strategies are crucial:

High-Purity Starting Materials: Sourcing this compound from reputable suppliers who provide certification of purity and specify low levels of β-alanine-related impurities is essential. nih.govsigmaaldrich.com

Analytical Verification: It is good practice to analytically verify the purity of the incoming Fmoc-amino acid derivative using techniques like High-Performance Liquid Chromatography (HPLC) to screen for the presence of Fmoc-β-Ala-OH or related impurities.

Alternative Fmoc Introduction Reagents: While typically a concern for the manufacturer, the use of alternative reagents to Fmoc-OSu, such as Fmoc-Cl or oxime-based derivatives like Fmoc-Amox, can prevent the formation of β-alanyl impurities during the synthesis of the Fmoc-amino acid itself. nih.govresearchgate.net

Compatibility with Orthogonal Protecting Group Strategies

Bioconjugation Strategies Utilizing this compound Derivatives

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, such as a peptide or protein. ru.nl Peptides containing Ala(2-Anth) can be used in various bioconjugation applications, primarily leveraging the fluorescent properties of the anthracene (B1667546) moiety for detection and analysis.

The incorporation of this compound during SPPS allows for the site-specific placement of the fluorescent anthracene label within a peptide sequence. ox.ac.uk This is a powerful tool for studying peptide-protein interactions, protein folding, and localization, as the fluorescence of the anthracene probe can be monitored.

While the anthryl group itself is generally considered non-reactive for further conjugation, the peptide containing Ala(2-Anth) can be functionalized at other positions. By employing orthogonal protecting group strategies as described in section 3.1.2, a specific amino acid side chain (e.g., the epsilon-amino group of a lysine residue) can be deprotected while the peptide is on the resin and subsequently labeled with another molecule of interest, such as a biotin (B1667282) tag or a drug molecule. researchgate.net The Ala(2-Anth) residue then serves as a built-in fluorescent reporter for the modified peptide.

Alternatively, proteins can be modified site-specifically using techniques like the genetically encoded aldehyde tag. pnas.org A peptide containing Ala(2-Anth) and a reactive handle (e.g., an aminooxy or hydrazide group) could be synthesized and then conjugated to a protein bearing an aldehyde tag, thus attaching the fluorescent peptide to a specific site on the protein. pnas.org

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and bioorthogonal method for modifying peptides and proteins. peptide.comacs.org This reaction forms a stable triazole linkage between an azide (B81097) and an alkyne. acs.org

To utilize click chemistry with a peptide containing Ala(2-Anth), an additional amino acid bearing either an azide or an alkyne functionality would need to be incorporated into the peptide sequence during SPPS. For example, Fmoc-protected amino acids with azido (B1232118) side chains, such as Fmoc-L-azidoalanine, are commercially available and can be readily incorporated using standard SPPS protocols. cam.ac.uk

Once the peptide containing both the Ala(2-Anth) fluorescent probe and an azido or alkynyl group is synthesized and purified, it can be "clicked" onto a molecule or surface bearing the complementary functional group. This post-synthetic modification can be performed on the peptide in solution or while it is still attached to the resin. peptide.com This strategy allows for the modular construction of complex bioconjugates where the Ala(2-Anth) residue acts as a fluorescent tag.

Investigation of Non-Covalent Interactions and Supramolecular Assembly

The unique structural characteristics of this compound, featuring both the fluorenylmethoxycarbonyl (Fmoc) and anthracene groups, make it a prime candidate for driving the formation of ordered supramolecular structures through non-covalent interactions. The principal forces governing the self-assembly of such molecules are π-π stacking, hydrogen bonding, and hydrophobic interactions. chemrxiv.org

The planar, aromatic nature of both the fluorenyl and anthracene moieties facilitates strong π-π stacking interactions, which are a critical driving force for the aggregation of these molecules. rsc.orgnumberanalytics.comlibretexts.org These interactions occur when the aromatic rings align in a face-to-face or offset manner, creating an attractive force that stabilizes the assembly. libretexts.org In Fmoc-amino acid systems, the Fmoc groups often form a hydrophobic core through extensive π-π stacking, which serves as the foundation for the hierarchical growth of larger structures. rsc.org The anthracene group of this compound can participate in similar stacking interactions, further stabilizing the resulting supramolecular architectures. mdpi.com

In addition to aromatic interactions, hydrogen bonds between the carboxylic acid and amide groups of the alanine (B10760859) backbone play a crucial role in defining the secondary structure of the assembly, often leading to the formation of β-sheet-like arrangements. rsc.orgresearchgate.net The combination of these directional hydrogen bonds and the extensive π-π stacking leads to the formation of well-ordered, fibrous nanostructures.

Research on analogous compounds, specifically amino acids N-terminally modified with an anthracene-2-carbonyl group, has demonstrated their capacity for self-assembly into supramolecular hydrogels. rsc.orgresearchgate.netrsc.org These studies show that the balance of non-covalent forces allows these molecules to form self-supporting, transparent gels in the presence of triggers like salts or cell culture media. researchgate.netrsc.orgnih.gov A key feature of these anthracene-driven assemblies is their responsiveness to external stimuli. For instance, the anthracene moieties can undergo photodimerization upon exposure to light, disrupting the π-π stacking interactions and leading to the disassembly of the hydrogel structure. researchgate.netrsc.org This photo-responsiveness provides a mechanism for the controlled breakdown of the material, which has been utilized for applications such as the recovery of cells from 3D cultures. rsc.orgrsc.org

The table below summarizes the key non-covalent interactions involved in the assembly of Fmoc-aromatic amino acid conjugates and their typical outcomes.

| Interaction Type | Participating Groups | Role in Assembly | Resulting Structure/Property |

| π-π Stacking | Fluorenyl Rings, Anthracene Rings | Primary driving force for aggregation; stabilization of the hydrophobic core. rsc.orgnumberanalytics.commdpi.com | Formation of ordered columns and dense hydrophobic regions. rsc.org |

| Hydrogen Bonding | Amide (-CO-NH-), Carboxylic Acid (-COOH) | Directional control, formation of β-sheet-like structures. rsc.orgresearchgate.net | Stabilizes fibril elongation and network formation. |

| Hydrophobic Interactions | Alanine side chain, Aromatic groups | Sequestration of non-polar groups away from aqueous environments. chemrxiv.org | Contributes to the overall stability of the assembly in water. |

Enzymatic and Ligase-Mediated Incorporation of this compound into Protein Architectures

The incorporation of unnatural amino acids (UAAs) like this compound into proteins is a powerful strategy for introducing novel functionalities, such as fluorescence. While standard solid-phase peptide synthesis (SPPS) readily accommodates such building blocks, enzymatic methods offer the potential for site-specific modification of proteins under mild, biological conditions. mdpi.comgoogle.com Two primary enzymatic strategies are considered for this purpose: ribosome-mediated incorporation and the use of peptide ligases.

Ribosome-Mediated Incorporation: This technique involves reprogramming the genetic code to assign a codon (typically a stop codon like amber) to the unnatural amino acid. rsc.orglabpartnering.org An orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to specifically recognize the UAA and its corresponding codon, enabling its insertion into a growing polypeptide chain during translation. nih.govfrontiersin.org This method has been successfully used to incorporate a variety of fluorescent amino acids into proteins in vitro and in vivo. rsc.orgnih.govpeptide.com The efficiency of incorporation can be influenced by the structure of the UAA; bulky side chains may reduce the efficiency of tRNA acylation or ribosomal acceptance. rsc.orgpnas.org For a sterically demanding amino acid like this compound, the large Fmoc protecting group would likely need to be replaced with a smaller handle or the synthetase's binding pocket would require significant engineering to accommodate it.

Peptide and Protein Ligases: These enzymes catalyze the formation of a peptide bond between two peptide fragments or between a peptide and an amino acid. mdpi.comnih.gov They offer a powerful tool for protein engineering, enabling the fusion of synthetic peptides containing UAAs to recombinantly expressed proteins. mdpi.com Several classes of ligases have been developed for this purpose, each with distinct recognition sequences and substrate tolerances.

Sortase A (SrtA): This bacterial transpeptidase recognizes a specific C-terminal sorting signal (e.g., LPXTG) and cleaves the peptide bond, forming a thioester intermediate that is then resolved by an N-terminal glycine (B1666218) nucleophile. uva.nl SrtA has shown some promiscuity, tolerating various natural and even some unnatural amino acids at the 'X' position of its recognition motif. rsc.org

Asparaginyl Endopeptidases (AEPs) and Peptide Asparaginyl Ligases (PALs): This family of enzymes, including Butelase-1 and OaAEP1, recognizes an Asx-Xaa-Yaa motif (where Asx is Asp or Asn). pnas.orgrsc.org They are highly efficient ligases, capable of both intermolecular ligation and head-to-tail cyclization. uva.nlrsc.org Their substrate tolerance has been explored, showing they can accept bulky residues at certain positions, making them promising candidates for incorporating UAAs. mdpi.compnas.orgrsc.org For example, butelase-1 can ligate peptides where the N-terminal residue is bulky, and engineered variants have shown improved acceptance of unnatural substrates. mdpi.com

L-Amino Acid Ligases (Lals): These enzymes catalyze the ATP-dependent formation of a dipeptide from unprotected amino acids. nih.gov Some Lals exhibit broad substrate specificity, accepting amino acids with various characteristics, including bulky side chains, at both the N- and C-termini. nih.gov

The successful incorporation of a large, dual-aromatic UAA like this compound using these enzymatic methods has not been specifically reported. The primary challenge is the steric bulk of the side chain, which includes both the anthracene and the Fmoc group. While ligases are known to accommodate bulky residues, the size of this compound may be prohibitive for the active sites of currently known wild-type or engineered enzymes. Future work in enzyme engineering could potentially create ligase variants with expanded active sites capable of recognizing and coupling such extensively modified amino acids.

The table below outlines the major enzymatic systems and their potential applicability for incorporating a bulky fluorescent amino acid like this compound.

| Enzymatic System | Mechanism | Recognition Motif / Substrate | Potential for this compound Incorporation |

| Ribosomal Translation | Genetic code expansion with orthogonal synthetase/tRNA pairs. nih.govfrontiersin.org | Amber stop codon (or other non-sense codons). rsc.org | Feasible if an orthogonal synthetase can be evolved to charge the UAA to its tRNA; the Fmoc group would likely need to be absent. |

| Sortase A | Cysteine transpeptidase-mediated ligation. uva.nl | C-terminal LPXTG motif and N-terminal Glycine. rsc.org | Low, unless the UAA is placed at a position other than the recognition site or if the enzyme is extensively engineered for a larger active site. |

| Butelase-1 (PAL) | Asparaginyl ligase-mediated ligation/cyclization. pnas.org | C-terminal Asx-Xaa-Yaa (e.g., Asn-His-Val). uva.nl | Moderate potential, as it tolerates bulky residues. mdpi.comrsc.org The size of the Fmoc-anthryl moiety would be a significant challenge for the active site. |

| L-Amino Acid Ligase (Lal) | ATP-dependent condensation of free amino acids. nih.gov | Varies by enzyme; some have broad specificity for N- and C-terminal amino acids. nih.gov | Potential for synthesizing dipeptides containing the UAA, but not for direct incorporation into larger proteins. |

Advanced Spectroscopic and Biophysical Characterization Methodologies for Fmoc Ala 2 Anth Oh and Its Conjugates

Fluorescence Spectroscopy Methodologies for Probing Molecular Environment and Dynamics

Fluorescence spectroscopy is a primary tool for investigating peptides containing Fmoc-Ala(2-Anth)-OH due to the inherent photophysical properties of the anthracene (B1667546) side chain. These techniques are highly sensitive, allowing for measurements at low concentrations (10⁻⁵ M or lower) where peptide aggregation is minimized. thieme-connect.de

Steady-State Fluorescence Techniques for Quantum Yield and Anisotropy Measurements

Steady-state fluorescence measurements provide critical insights into the local environment of the anthryl group and the rotational dynamics of the peptide.

Fluorescence Quantum Yield (QY): The quantum yield is the ratio of photons emitted to photons absorbed and is a measure of the efficiency of the fluorescence process. It is highly sensitive to the fluorophore's immediate surroundings. For instance, the quantum yield of many fluorophores, including those based on anthracene, can be quenched by proximity to certain amino acid residues or by changes in solvent polarity. While specific QY data for this compound is not extensively published, related anthryl-containing probes and other fluorescent amino acids demonstrate this environmental sensitivity. For example, the quantum yield of the 3-hydroxychromone (3HC) fluorophore attached to a peptide was found to increase nearly four-fold when it moved to a less polar environment upon binding to another molecule. nih.gov The QY of an anthryl probe can be determined relative to a standard, such as quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene. uminho.pt This sensitivity allows researchers to monitor binding events or conformational changes that alter the exposure of the Ala(2-Anth) residue to the solvent or other parts of the peptide.

Fluorescence Anisotropy: Steady-state fluorescence anisotropy (or polarization) measurements yield information about the rotational mobility of the fluorophore. When a population of fluorophores is excited with polarized light, the emitted light will also be polarized to an extent that depends on how much the molecules rotate during the fluorescence lifetime. A high anisotropy value indicates restricted motion, characteristic of a probe in a structured region of a peptide or within a large protein-peptide complex. Conversely, low anisotropy suggests high flexibility. This technique is invaluable for studying peptide folding, aggregation, and binding interactions that result in a change in the rotational freedom of the Ala(2-Anth) side chain. thieme-connect.de

| Parameter | Description | Typical Application for this compound |

| Quantum Yield (Φ) | Efficiency of fluorescence emission (photons emitted / photons absorbed). | Detecting changes in the local environment, such as solvent exposure or proximity to quenching residues upon peptide folding or binding. |

| Anisotropy (r) | Measure of the rotational mobility of the fluorophore during its excited state lifetime. | Monitoring peptide-protein interactions, folding events, or changes in solution viscosity that alter the rotational diffusion of the peptide. |

Time-Resolved Fluorescence Spectroscopy for Excited-State Lifetime Determination

Time-resolved fluorescence provides deeper insights by measuring the decay of fluorescence intensity over time (typically in nanoseconds) following a brief pulse of excitation light. The fluorescence lifetime (τ) is the average time the fluorophore spends in the excited state. thieme-connect.de

This parameter is also sensitive to the environment but can often distinguish between different types of quenching (static vs. dynamic) more effectively than steady-state measurements. For many fluorophores, the fluorescence decay is not a single exponential process but is better described by a sum of exponentials, indicating that the fluorophore exists in multiple local environments or has complex quenching pathways. thieme-connect.de For example, studies on anthrylacrylic ester in various solvents revealed bi-exponential decay behavior, with lifetime components ranging from approximately 0.3 ns to over 7 ns, reflecting different excited state species. scirp.org Similarly, for a peptide incorporating Ala(2-Anth), a multi-exponential decay could signify different conformational states of the peptide, each providing a unique microenvironment for the anthryl side chain. Time-Correlated Single-Photon Counting (TCSPC) is the most common technique for these measurements. thieme-connect.de

| Technique | Measured Parameter | Information Gained for this compound Conjugates |

| Time-Correlated Single-Photon Counting (TCSPC) | Fluorescence Lifetime(s) (τ) | Characterization of the fluorophore's microenvironment; detection of different conformational sub-states of a peptide; understanding quenching mechanisms. casss.org |

Fluorescence Resonance Energy Transfer (FRET) Applications in Conformational Proximity Sensing

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the scale of 1-10 nanometers. It involves the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor chromophore. The efficiency of this transfer is exquisitely sensitive to the distance between the donor and acceptor. thieme-connect.de

In the context of peptide studies, this compound can serve as a FRET donor. The anthracene moiety has suitable spectral properties (absorption around 250-380 nm, emission ~380-450 nm) to be paired with various acceptors, such as dinitrophenyl or other chromophoric amino acids. By incorporating Ala(2-Anth) as the donor and an appropriate acceptor at different positions within a peptide sequence, or on a binding partner, one can measure intramolecular or intermolecular distances. These measurements are critical for elucidating peptide secondary structure, mapping folding pathways, and quantifying the proximity of different domains in a protein-peptide complex. escholarship.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Dynamics

1D and 2D NMR Experiments for Resonance Assignment and Connectivity Mapping

The first step in any NMR-based structural study is the sequence-specific assignment of the resonances, which means attributing each signal in the spectrum to a specific nucleus in the molecule.

1D ¹H NMR: A one-dimensional proton NMR spectrum provides the initial overview of the peptide. For a conjugate of this compound, the ¹H NMR spectrum would display characteristic signals for the Fmoc group (typically between 7.3 and 7.9 ppm), the anthryl group protons (in the aromatic region), and the amino acid backbone and side-chain protons. rsc.orgresearchgate.net While complex, this spectrum can confirm the presence of the key functional groups.

2D NMR: Due to significant signal overlap in 1D spectra of peptides, two-dimensional NMR experiments are required for complete assignment. chemrxiv.org

TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid residue's spin system. Cross-peaks connect the amide proton (HN) of a residue to its alpha-proton (Hα) and all other protons in its side chain. chemrxiv.orgresearchgate.net This allows for the identification of the amino acid type.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for determining 3D structure. It identifies protons that are close in space (typically < 5 Å), regardless of whether they are in the same residue. Sequential NOEs (e.g., between the Hα of residue i and the HN of residue i+1) are used to link the assignments along the peptide backbone. Medium- and long-range NOEs provide the distance constraints needed to calculate the three-dimensional fold of the peptide. researchgate.net For this compound, NOEs between the anthryl protons and other parts of the peptide are crucial for defining the orientation of this large side chain.

¹³C and ¹⁵N NMR Studies for Backbone and Side-Chain Conformational Analysis

Isotopically labeling the peptide with ¹³C and/or ¹⁵N significantly enhances the power of NMR analysis.

¹³C NMR: The chemical shift of ¹³C nuclei, particularly the Cα and Cβ carbons, is highly sensitive to the local secondary structure of the peptide backbone. careerendeavour.com For instance, Cα chemical shifts are typically higher for residues in an α-helical conformation and lower for those in a β-sheet. By analyzing the ¹³C chemical shifts of the peptide backbone containing Ala(2-Anth), one can assess the structural impact of this bulky fluorescent residue. The numerous aromatic carbons of the anthryl and Fmoc groups would also give rise to a set of distinct signals in the 110-150 ppm range. rsc.orgrsc.org

| Experiment | Purpose | Information Obtained for this compound Conjugates |

| ¹H-¹H TOCSY | Identifies proton spin systems | Groups protons by amino acid residue. |

| ¹H-¹H NOESY | Identifies protons close in space (<5 Å) | Provides through-space distance constraints for 3D structure calculation; defines orientation of the anthryl group. |

| ¹H-¹³C HSQC | Correlates protons with directly attached carbons | Assigns carbon resonances; Cα/Cβ shifts indicate secondary structure. |

| ¹H-¹⁵N HSQC | Correlates amide protons with their nitrogens | Provides a "fingerprint" of the peptide; sensitive to conformational changes, ligand binding, and dynamics. |

Solid-State NMR Methodologies for Aggregated States of this compound Conjugates

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for investigating the structure and dynamics of molecules in non-soluble, aggregated states, which is particularly relevant for Fmoc-protected amino acids and their peptide conjugates known to self-assemble. While direct ssNMR studies on this compound are not extensively reported, the principles can be extrapolated from studies on similar Fmoc-amino acid systems.

ssNMR can provide atomic-level resolution information on the conformational and packing arrangements within self-assembled nanostructures. Isotope labeling, such as with ¹³C and ¹⁵N, is a common strategy to enhance the sensitivity and resolution of ssNMR experiments. For instance, Fmoc-Ala-OH labeled with ¹³C at the carbonyl carbon (Fmoc-Ala-OH-1-¹³C) or at the alpha-carbon (Fmoc-Ala-OH-2-¹³C) can be synthesized and used in peptide synthesis. sigmaaldrich.com Similarly, deuterium (B1214612) labeling (e.g., Fmoc-Ala-OH-2,3,3,3-d4) can be employed to simplify proton NMR spectra and probe dynamics. sigmaaldrich.com

In the context of aggregated peptides containing this compound, techniques like Cross-Polarization Magic-Angle Spinning (CPMAS) would be employed to obtain high-resolution spectra of the solid material. By analyzing the chemical shifts of the labeled nuclei, researchers can deduce information about the local chemical environment and secondary structure. For example, the ¹³C chemical shifts of the amide backbone are sensitive to whether the peptide is in an α-helical, β-sheet, or random coil conformation.

Furthermore, advanced ssNMR experiments like Rotational Echo Double Resonance (REDOR) can be used to measure internuclear distances between specifically labeled atoms. This would be invaluable for determining the intermolecular packing of the anthracene moieties or the relative arrangement of peptide backbones within an aggregate. Two-dimensional ssNMR experiments can reveal through-space correlations between different parts of the molecule, providing insights into the tertiary and quaternary structure of the assembled state. researchgate.net The application of ssNMR has been demonstrated in characterizing peptide immobilization on silica (B1680970) surfaces, showcasing its utility in understanding interactions within hybrid materials. researchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Peptides Containing this compound

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides and proteins in solution. 5z.com This method measures the differential absorption of left and right circularly polarized light by chiral molecules. The secondary structure of a peptide—whether it forms an α-helix, β-sheet, or random coil—gives rise to a characteristic CD spectrum.

For peptides incorporating this compound, CD spectroscopy in the far-UV region (typically 190-250 nm) would be used to monitor the conformation of the peptide backbone. mdpi.com An α-helical structure is characterized by negative bands around 222 nm and 208 nm and a positive band around 193 nm. nih.gov In contrast, a β-sheet structure typically shows a negative band around 218 nm and a positive band around 195 nm. acs.org A random coil conformation lacks these distinct features and usually displays a strong negative band below 200 nm. nih.gov

The presence of the large, aromatic Fmoc and anthracene groups can complicate the interpretation of CD spectra due to their own electronic transitions. The fluorene (B118485) group of the Fmoc moiety, for example, has transitions between 240 and 310 nm. acs.org However, these are generally well-separated from the peptide backbone transitions in the far-UV. Careful analysis and comparison with model compounds are necessary to deconvolute the spectral contributions.

Temperature-dependent CD studies can be performed to assess the thermal stability of the peptide secondary structure. acs.org By monitoring the CD signal at a specific wavelength as a function of temperature, a melting curve can be generated, from which the melting temperature (Tm), a measure of structural stability, can be determined. Furthermore, the environment, such as the solvent, can significantly influence the secondary structure. For instance, some peptides adopt a more helical conformation in membrane-mimetic environments like trifluoroethanol (TFE) solutions. nih.govrsc.org

The following table summarizes typical CD spectral features for different secondary structures:

| Secondary Structure | Characteristic Wavelengths (nm) |

| α-Helix | Negative bands at ~222 and ~208, Positive band at ~193 |

| β-Sheet | Negative band at ~218, Positive band at ~195 |

| Random Coil | Strong negative band below 200 |

This table provides generalized values. Actual peak positions may vary depending on the specific peptide sequence and solvent conditions.

Mass Spectrometry-Based Techniques for Sequence Verification and Post-Translational Modification Analysis

Mass spectrometry (MS) is an essential tool in peptide and protein chemistry for accurate mass determination, sequence verification, and the analysis of modifications. nih.gov For peptides containing this compound, various MS techniques are employed to ensure the correct synthesis and to characterize any further modifications. mit.edursc.org

Both ESI-MS and MALDI-MS are "soft" ionization techniques that allow for the analysis of large, non-volatile molecules like peptides without significant fragmentation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing samples in solution. The peptide solution is sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated or deprotonated peptide ions into the gas phase. ESI-MS often produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), which allows for the analysis of very large molecules on mass analyzers with a limited mass-to-charge (m/z) range. This technique is frequently coupled with liquid chromatography (LC) for LC-MS analysis, enabling the separation of peptide mixtures before detection. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is a solid-state technique where the peptide sample is co-crystallized with a UV-absorbing matrix. nih.gov A pulsed laser is fired at the sample, causing the matrix to absorb the energy and desorb, carrying the peptide molecules into the gas phase as predominantly singly charged ions (e.g., [M+H]⁺ or [M+Na]⁺). nih.gov MALDI-MS is known for its high sensitivity and tolerance to buffers and salts, making it a rapid and robust method for determining the molecular weight of synthesized peptides. mdpi.com

Both techniques are used to confirm the successful incorporation of this compound into a peptide sequence by verifying that the measured molecular weight matches the calculated theoretical mass. kcl.ac.uknih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique for obtaining sequence information from a peptide. In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected in the first stage of the mass spectrometer and then fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed in the second stage of the mass spectrometer.

The fragmentation of a peptide chain typically occurs at the amide bonds, leading to the formation of different types of fragment ions, most commonly b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence.

The presence of the Fmoc protecting group can influence the fragmentation pathways of peptides. nih.gov Studies on Fmoc-dipeptides have shown that, in contrast to unprotected peptides, they can yield significant b₁ ions. nih.gov Furthermore, a characteristic loss of the Fmoc group is often observed. nih.gov The fragmentation of the anthracene moiety would also produce characteristic product ions, aiding in the confirmation of its presence and location within the peptide sequence. Analyzing the MS/MS spectrum of a peptide containing this compound would allow for unambiguous sequence verification and the precise localization of this non-canonical amino acid. nih.gov

The table below shows a simplified representation of expected mass data from MS analysis:

| Technique | Information Obtained | Example Ion for a hypothetical peptide "Gly-Ala(2-Anth)-Leu" |

| ESI-MS / MALDI-MS | Molecular Weight Confirmation | [M+H]⁺ |

| MS/MS | Sequence Verification | b- and y-ion series revealing the Gly, Ala(2-Anth), and Leu residues |

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Determination of Complex Assemblies (if applicable to future research)

While obtaining single crystals of this compound or its short peptide conjugates suitable for X-ray crystallography can be challenging, this technique remains the gold standard for determining three-dimensional structures at atomic resolution. If successful, X-ray crystallography could provide definitive information on the bond lengths, bond angles, and conformation of the molecule, as well as the precise intermolecular interactions, including π-stacking of the anthracene and Fmoc groups, that drive self-assembly. nih.govnih.gov

For larger, ordered assemblies such as nanofibers or nanotubes formed by conjugates of this compound, cryo-electron microscopy (cryo-EM) presents a powerful alternative. nih.govresearchgate.net In cryo-EM, the sample is rapidly frozen in a thin layer of vitreous ice, preserving its native, hydrated structure. Transmission electron microscopy then images the frozen sample from multiple angles. Computational reconstruction of these 2D images allows for the generation of a 3D density map of the assembly. acs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Transitions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly sensitive to the presence of specific functional groups and the conformational state of molecules, making them valuable for characterizing this compound and its conjugates. acs.orgescholarship.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The amide I band (arising primarily from the C=O stretching of the peptide backbone, ~1600-1700 cm⁻¹) is particularly sensitive to the secondary structure of peptides. An α-helical conformation typically shows an amide I band around 1650-1658 cm⁻¹, while β-sheets exhibit a major component around 1620-1640 cm⁻¹ and often a minor, higher frequency band around 1680-1695 cm⁻¹ for antiparallel sheets. acs.org Random coils absorb around 1640-1650 cm⁻¹. Other characteristic peaks for this compound would include C=O stretching from the carbamate (B1207046) and carboxylic acid groups, N-H bending, and various vibrations from the aromatic Fmoc and anthracene rings.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides complementary vibrational information to IR spectroscopy. It is particularly advantageous for studying aqueous solutions due to the weak Raman scattering of water. Similar to IR, the amide I region in the Raman spectrum provides information on peptide secondary structure. researchgate.net The aromatic side chains, such as the anthracene group in this compound, often give rise to strong and characteristic Raman signals, which can be used as probes for their local environment and for monitoring interactions.

Both IR and Raman spectroscopy can be used to monitor conformational transitions, for example, as a function of temperature or upon binding to another molecule. The changes in the vibrational spectra can provide insights into the changes in secondary structure and intermolecular interactions during processes like self-assembly or aggregation. acs.org

The following table summarizes key vibrational bands relevant to this compound peptides:

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Structural Information |

| Amide I (C=O stretch) | 1600 - 1700 | Secondary structure (α-helix, β-sheet, random coil) |

| Amide II (N-H bend, C-N stretch) | 1510 - 1580 | Secondary structure |

| Carbamate C=O Stretch | ~1720 | Fmoc protecting group |

| Carboxylic Acid C=O Stretch | ~1700 - 1725 | C-terminal group |

| Aromatic C=C Stretch | ~1450 - 1600 | Fmoc and Anthracene rings |

Applications of Fmoc Ala 2 Anth Oh in Advanced Probe Development and Sensing Technologies

Rational Design Principles for Fluorescent Probes Incorporating Fmoc-Ala(2-Anth)-OH

The design of fluorescent probes using this compound is centered around modulating the fluorescence emission of the anthracene (B1667546) group in response to a specific analyte or environmental change. nih.gov The core principle often involves integrating a recognition element that, upon interaction with the target, induces a conformational or electronic change in the probe, thereby altering the fluorescence output. rsc.orgnih.gov

A primary mechanism exploited in the design of these probes is Photoinduced Electron Transfer (PET) . In a typical PET-based sensor, a receptor unit (for an analyte) is linked to the anthracene fluorophore. In the 'off' state, the fluorescence of anthracene is quenched by the receptor through PET. nih.gov Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a 'turn-on' of fluorescence. researchgate.net The efficiency of this PET process is a key consideration in the design, and it can be fine-tuned by modifying the electronic properties of the receptor and its distance from the anthracene fluorophore.

Another design strategy is the alteration of the fluorophore's conjugation system. thno.org Interaction with an analyte can lead to a chemical reaction that either extends or breaks the π-conjugation of the anthracene system, resulting in a significant shift in the emission wavelength or a change in fluorescence intensity. acs.org The Fmoc-protecting group and the amino acid backbone of this compound provide convenient handles for chemical modification, allowing for the attachment of various recognition moieties to tailor the probe's specificity. acs.orgpnas.org

Key Design Considerations:

| Design Principle | Description |

| Fluorophore-Receptor Coupling | The anthracene moiety of this compound serves as the fluorophore, while a chemically attached group acts as the receptor for the target analyte. |

| Photoinduced Electron Transfer (PET) | The fluorescence of the anthracene can be quenched by a nearby electron-rich or electron-poor group. Binding of an analyte to the receptor modulates this quenching, leading to a change in fluorescence. researchgate.net |

| Intramolecular Charge Transfer (ICT) | Analyte binding can alter the electron distribution within the probe, leading to a shift in the emission wavelength. mdpi.com |

| Förster Resonance Energy Transfer (FRET) | By incorporating a second fluorophore (an acceptor), FRET can occur where the excited anthracene (donor) transfers energy to the acceptor. Analyte-induced conformational changes can alter the distance between the donor and acceptor, thus affecting FRET efficiency. |

| Analyte-Induced Chemical Reaction | The probe can be designed to undergo a specific chemical reaction with the analyte, leading to a product with different fluorescent properties. thno.org |

Development of Chemosensors and Biosensors Based on Anthracene Quenching and Enhancement Mechanisms

The anthracene core of this compound is susceptible to fluorescence quenching or enhancement in the presence of various analytes, a property that is harnessed in the development of chemosensors and biosensors. acs.org

The development of pH-responsive probes often involves incorporating an ionizable group whose protonation state is sensitive to the surrounding pH. For instance, attaching a basic amine or an acidic phenol (B47542) group to the anthracene ring system can lead to changes in fluorescence intensity or wavelength as the pH varies. In acidic conditions, protonation of an amine can enhance fluorescence by inhibiting PET, while in basic conditions, deprotonation of a phenol can lead to fluorescence quenching.

Redox-sensitive probes can be designed by incorporating moieties that are susceptible to oxidation or reduction. thno.org For example, a probe could be designed where the anthracene fluorescence is initially quenched. Upon interaction with a reactive oxygen species (ROS), the quenching group is oxidized, leading to fluorescence enhancement. thno.org The design of such probes requires careful selection of the redox-active component to ensure selectivity for the target redox species.

Anthracene-based fluorescent sensors are widely developed for the detection of various metal ions. nih.govnih.gov The design of these sensors typically involves the incorporation of a chelating agent that can selectively bind to the target metal ion. acs.org Upon binding, the metal ion can induce a change in the fluorescence of the anthracene moiety through several mechanisms, including PET, chelation-enhanced fluorescence (CHEF), or chelation-quenched fluorescence (CHEQ). nih.gov

For instance, a probe for a specific metal ion might consist of this compound functionalized with a crown ether or a polyamine chain. acs.org Binding of the metal ion to the chelating group can restrict intramolecular rotations or alter the electronic properties of the system, leading to a significant change in the fluorescence quantum yield. nih.gov The selectivity of the sensor is determined by the binding affinity of the chelating agent for different metal ions. acs.org

Examples of Metal Ion Sensing Strategies:

| Metal Ion | Sensing Mechanism | Reference |

| Hg2+ | Desulfurization of a dithioacetal group attached to the anthracene, leading to a change in fluorescence. | mdpi.com |

| Cu2+ | Coordination with a peptide backbone containing histidine, leading to fluorescence quenching. | researchgate.net |

| Zn2+ | Binding to a zinc-specific chelator, causing fluorescence enhancement. | researchgate.net |

| Fe3+ | Quenching of fluorescence through electron transfer from the excited anthracene to the iron ion. | nih.gov |

pH-Responsive and Redox-Sensitive Probes

Probes for Studying Biomolecular Interactions and Cellular Processes (focused on methodology, not clinical outcomes)

The ability to incorporate this compound into peptides makes it a powerful tool for developing probes to study various biological processes at the molecular level. pnas.org

This compound can be used in solid-phase peptide synthesis to create fluorogenic enzyme substrates. pnas.orgpnas.org In a typical assay, a peptide sequence recognized by a specific enzyme is synthesized with the anthracene-containing amino acid at or near the cleavage site. The fluorescence of the anthracene is often quenched in the intact peptide, for example, by a nearby quenching group. Upon enzymatic cleavage of the peptide, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that can be monitored to determine enzyme activity. rsc.org

These probes can also be used in high-throughput screening for enzyme inhibitors. acs.org The assay is performed in the presence of potential inhibitors, and a decrease in the rate of fluorescence increase indicates inhibition of the enzyme.

Methodology for Enzyme Activity Assay:

| Step | Description |

| Probe Synthesis | A peptide substrate containing this compound and a quencher is synthesized using solid-phase peptide synthesis. pnas.org |

| Enzyme Reaction | The probe is incubated with the enzyme of interest. |

| Fluorescence Detection | The increase in fluorescence intensity over time is measured, which is proportional to the rate of enzyme activity. |

| Inhibitor Screening | The assay is performed in the presence of test compounds to identify potential inhibitors. acs.org |

Fluorescently labeled peptides containing this compound can be used to study protein-protein interactions. refeyn.comnih.gov For example, a peptide that is known to bind to a specific protein can be labeled with the anthracene derivative. Changes in the fluorescence properties of the anthracene upon binding to the target protein, such as a shift in emission wavelength or an increase in fluorescence polarization, can be used to monitor the interaction and determine binding affinities. acs.org

Similarly, probes for studying protein-nucleic acid interactions can be developed. thermofisher.com For instance, a peptide that is part of a DNA- or RNA-binding protein can be synthesized with the fluorescent amino acid. The interaction of this peptide with its target nucleic acid sequence can be monitored by changes in the fluorescence of the anthracene moiety. thermofisher.com These studies provide insights into the mechanisms of gene regulation and other fundamental cellular processes.

Real-Time Monitoring of Biochemical Reactions

The real-time monitoring of biochemical reactions is a critical application of advanced fluorescent probes, providing continuous data on enzyme kinetics, substrate turnover, and the influence of inhibitors or activators. The incorporation of fluorescent non-canonical amino acids, such as N-α-(9-Fluorenylmethoxycarbonyl)-3-(2-anthryl)-L-alanine (this compound), into peptide substrates offers a sophisticated method for developing sensitive and specific assays. The principle behind these assays often relies on phenomena like Fluorescence Resonance Energy Transfer (FRET) or changes in the fluorophore's local environment upon enzymatic action.

Principle of Operation:

Peptide-based probes designed for monitoring enzyme activity, particularly proteases, typically incorporate a fluorophore and a quencher. In its intact state, the probe's fluorescence is suppressed due to the proximity of the quencher to the fluorophore. When a target enzyme cleaves a specific peptide bond within the substrate, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This "turn-on" signal can be monitored continuously to track the reaction progress.

The anthracene moiety in this compound serves as the fluorescent reporter. When this amino acid is incorporated into a peptide sequence recognized by a specific protease, its fluorescence can be modulated. For instance, a peptide can be designed with Ala(2-Anth) at or near the cleavage site and a suitable quencher, such as a dinitrophenyl group, at another position. The enzymatic hydrolysis of the peptide bond between these two moieties would result in a time-dependent increase in the anthracene fluorescence, directly proportional to the rate of the biochemical reaction.

Detailed Research Findings:

While specific studies focusing exclusively on this compound for real-time monitoring are not extensively documented in publicly available literature, the principles are well-established through research on analogous fluorescent probes. nih.govacs.orgnih.gov Research has demonstrated that unnatural amino acids can be incorporated into peptide substrates to create highly selective and sensitive probes for enzymes like the proteasome. nih.govacs.orgnih.gov These probes are valuable for high-throughput screening of enzyme inhibitors and for studying enzyme kinetics in detail. nih.gov

The general workflow for such an experiment involves:

Probe Design and Synthesis: A peptide substrate containing the recognition sequence for the target enzyme is synthesized using solid-phase peptide synthesis. altabioscience.com this compound would be incorporated as one of the amino acid building blocks. iris-biotech.de A quencher molecule is typically attached to another amino acid in the sequence.

Assay Setup: The fluorescent peptide probe is incubated with the enzyme in a suitable buffer system. The reaction is initiated, and the fluorescence emission of the anthracene group (typically in the 380-450 nm range when excited around 365 nm) is monitored over time using a fluorometer.

Data Analysis: The rate of increase in fluorescence intensity provides the initial velocity of the reaction. By performing the assay at various substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) can be determined.

The following table illustrates the type of data that can be generated from a real-time enzymatic assay using a hypothetical peptide probe containing Ala(2-Anth) and a quencher, designed to monitor the activity of a protease.

| Substrate Concentration (µM) | Initial Velocity (RFU/min) |

| 1.0 | 55.2 |

| 2.5 | 115.8 |

| 5.0 | 189.5 |

| 10.0 | 270.1 |

| 20.0 | 355.4 |

| 40.0 | 410.6 |

| 80.0 | 435.7 |

| RFU = Relative Fluorescence Units. Data are hypothetical and for illustrative purposes. |

This data can then be plotted and fitted to the Michaelis-Menten equation to determine the enzyme's kinetic parameters. The ability to monitor the reaction in real-time provides significant advantages over endpoint assays, allowing for the detailed study of reaction dynamics and the mechanism of enzyme inhibition. thermofisher.com The development of such probes, utilizing fluorescent amino acids like Ala(2-Anth), is a powerful tool in drug discovery and biochemical research. nih.govmdpi.com

Computational and Theoretical Investigations of Fmoc Ala 2 Anth Oh Systems

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Predictions

Quantum chemical (QC) calculations are fundamental in predicting the intrinsic properties of molecules, such as Fmoc-Ala(2-Anth)-OH, in the absence of environmental effects. Methods like Density Functional Theory (DFT) are employed to model the electronic structure and predict spectroscopic characteristics. researchgate.net

Detailed research findings from these calculations focus on several key areas:

Optimized Geometry: QC methods determine the most stable three-dimensional conformation of the molecule by finding the minimum energy structure. This includes bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. acs.org

Electronic Properties: Calculations can reveal the distribution of electrons within the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the molecule's electronic transitions, which are responsible for its UV-Vis absorption and fluorescence properties, a key feature of the anthracene (B1667546) moiety. researchgate.net

Spectroscopic Predictions: Theoretical calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net This helps in assigning specific vibrational modes to the functional groups within this compound, such as the carbonyl stretches of the Fmoc and carboxylic acid groups, and the vibrations associated with the anthracene ring. Similarly, electronic transition energies can be calculated to predict UV-Visible absorption spectra. researchgate.net

Charge Distribution: QC methods are used to calculate the partial atomic charges on each atom. mdpi.com This information is vital for understanding electrostatic interactions and is a prerequisite for developing accurate force fields for molecular dynamics simulations.

Table 1: Predicted Properties of this compound from Quantum Chemical Calculations This table is illustrative, based on typical findings for similar molecules, as specific published data for this compound is not available.

| Property | Computational Method | Predicted Finding/Significance | Reference Concept |

|---|---|---|---|

| Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides the lowest energy conformation, including key dihedral angles of the backbone (Φ, Ψ) and side chain (χ). | acs.org |

| HOMO-LUMO Gap | DFT, Time-Dependent DFT (TD-DFT) | Predicts the energy required for electronic excitation; directly related to the UV-Vis absorption spectrum and fluorescence potential of the anthracene group. | researchgate.net |

| Vibrational Frequencies | DFT | Correlates with experimental FTIR/Raman spectra, allowing for the assignment of peaks to specific functional groups (e.g., C=O, N-H, aromatic C-H). | researchgate.netresearchgate.net |

| Partial Atomic Charges | DFT with charge fitting schemes (e.g., RESP, Mulliken) | Determines the electrostatic potential surface, identifying electron-rich and electron-poor regions for intermolecular interactions. Essential for force field development. | mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of this compound over time, revealing its flexibility and conformational preferences in different environments (e.g., in a solvent or as part of a larger assembly). nih.gov

Key insights from MD simulations include:

Conformational Landscapes: MD simulations explore the various shapes (conformations) the molecule can adopt by rotating around its single bonds. su.se The resulting "conformational landscape" reveals the most probable structures and the energy barriers between them. For this compound, this includes the orientation of the bulky Fmoc and anthracene groups relative to the alanine (B10760859) backbone.

Solvent Effects: Simulations can explicitly model the surrounding solvent molecules (e.g., water), showing how interactions like hydrogen bonding affect the molecule's conformation and dynamics.

Self-Assembly Propensity: Fmoc-amino acids are well-known for their ability to self-assemble into larger structures like gels and fibrils. nih.gov MD simulations can provide atomistic details of the initial stages of this process, showing how intermolecular forces, such as π-π stacking between fluorenyl and/or anthracenyl groups and hydrogen bonding between peptide backbones, drive the aggregation. nih.gov

Table 2: Typical Parameters and Findings from MD Simulations of Modified Amino Acids This table outlines the general approach and expected outcomes for an MD study of this compound.

| Simulation Aspect | Typical Implementation | Information Gained | Reference Concept |

|---|---|---|---|

| Force Field | AMBER, CHARMM, GROMOS with custom parameters for the anthracene moiety. | Defines the potential energy of the system, governing the interactions between atoms. | acs.orgaip.org |

| Solvent Model | Explicit water models (e.g., TIP3P). | Allows for realistic modeling of hydration and hydrophobic effects on the molecule's conformation. | acs.org |

| Simulation Time | Nanoseconds (ns) to microseconds (µs). | Determines the extent of conformational sampling; longer simulations can capture slower, larger-scale motions. | aip.org |

| Analysis | Root Mean Square Deviation (RMSD), Ramachandran plots, radial distribution functions. | Quantifies structural stability, backbone dihedral preferences, and the organization of solvent or other molecules around the solute. | nih.govsu.se |

Docking and Molecular Modeling Studies of this compound Containing Ligands with Receptors

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to another (a receptor, typically a protein or nucleic acid). nih.gov If this compound were incorporated into a peptide ligand, molecular modeling and docking could be used to investigate how it interacts with a biological target. nih.gov

The process generally involves:

Receptor and Ligand Preparation: Obtaining the 3D structures of the receptor (often from a database like the Protein Data Bank) and the ligand containing the this compound residue.

Conformational Search: The docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring: A "scoring function" is used to estimate the binding affinity for each pose, ranking them to predict the most likely binding mode.

The unique structure of this compound would be of particular interest in these studies. The large, hydrophobic anthracene group could participate in significant π-π stacking or hydrophobic interactions within a receptor's binding pocket. researchgate.net Furthermore, its fluorescent properties make it a potential reporter group; computational models could help interpret experimental data from fluorescence-based binding assays.

Table 3: Hypothetical Docking Study of a Peptide Ligand Containing this compound This table illustrates the potential application and findings of a docking study.

| Study Component | Description | Predicted Outcome/Insight | Reference Concept |

|---|---|---|---|

| Target Receptor | A protein with a known hydrophobic or aromatic binding pocket. | Identification of a potential biological target for the ligand. | rsc.org |

| Binding Mode Prediction | Computational docking of the peptide into the receptor's active site. | A 3D model showing the specific interactions (H-bonds, hydrophobic contacts, π-stacking) between the ligand and receptor residues. | nih.gov |

| Role of Anthracene Group | Analysis of the interactions involving the anthracene side chain. | Could predict a key role in binding affinity and specificity through interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor. | researchgate.netrsc.org |

| Binding Affinity Estimation | Use of scoring functions or more advanced methods like MM/PBSA. | A quantitative prediction of the binding strength (e.g., binding free energy), which can be used to rank different ligands. | nih.gov |

Development of Force Field Parameters for Anthracene-Modified Amino Acids

Standard biomolecular force fields like AMBER and CHARMM are parameterized for the 20 common amino acids but lack parameters for unnatural amino acids (UAAs) like this compound. frontiersin.orgnih.gov Therefore, to perform accurate MD or modeling studies, specific force field parameters must be developed for the novel residue. nih.gov

The parameterization process is a multi-step procedure that combines quantum chemical calculations with empirical fitting:

Atom Typing: Assigning appropriate atom types to the atoms of the anthracene group, which may require defining new types if they don't exist in the standard force field. aip.org

Charge Derivation: Calculating partial atomic charges using high-level QC calculations. The Restrained Electrostatic Potential (RESP) fitting procedure is commonly used to ensure that the charges accurately reproduce the quantum mechanical electrostatic potential around the molecule. nih.gov

Bonded Parameterization: Deriving equilibrium values and force constants for bonds and angles. This is often done by analogy to similar existing parameters or by fitting to geometries optimized with QC methods.

Dihedral Parameterization: This is often the most critical and complex step. It involves scanning the potential energy surface by rotating along the key dihedral angles of the side chain. The resulting energy profiles from QC calculations are then used to fit the torsional parameters in the force field, ensuring that the model can accurately represent the conformational energetics of the side chain. frontiersin.org

The development of a robust set of parameters is essential for the reliability of any subsequent simulation or modeling study involving this compound. acs.orgjst.go.jp

Table 4: General Workflow for Force Field Parameterization of an Unnatural Amino Acid

| Parameter Type | Derivation Method | Purpose | Reference Concept |

|---|---|---|---|

| Partial Atomic Charges | Quantum mechanics (e.g., HF/6-31G*) followed by a fitting procedure (e.g., RESP). | To accurately model electrostatic interactions. | nih.govfrontiersin.org |

| Bond and Angle Parameters | Analogy to existing parameters or fitting to QM-optimized geometries and vibrational analysis. | To maintain correct covalent geometry. | nih.gov |

| Dihedral Angle Parameters | Fitting to QM potential energy scans of side-chain torsion angles. | To correctly model the flexibility and conformational energy landscape of the side chain. | nih.gov |

| Lennard-Jones (van der Waals) Parameters | Typically taken from a general force field (e.g., GAFF, CGenFF) or by analogy. | To model non-polar steric and dispersion interactions. | nih.govresearchgate.net |

Emerging Research Directions and Future Perspectives for Fmoc Ala 2 Anth Oh in Scientific Discovery

Advancements in Smart Materials and Polymer Chemistry Incorporating Fluorescent Amino Acid Analogues

The incorporation of fluorescent amino acid analogues, such as Fmoc-Ala(2-Anth)-OH, into polymers is a burgeoning field of research, paving the way for the development of "smart" materials. These materials can respond to various external stimuli like pH, temperature, light, or the presence of specific molecules. rsc.org The anthracene (B1667546) moiety in this compound serves as a sensitive fluorescent probe, allowing for the real-time monitoring of changes within the polymer matrix.

Researchers are exploring the use of such fluorescently-labeled polymers in a variety of applications. For instance, they can be used to create sensors that detect the presence of pollutants or to develop drug delivery systems that release their payload only when specific biological conditions are met. The ability of the anthracene group to exhibit changes in its fluorescence emission spectrum in response to its local environment is key to these applications.

A significant area of advancement is the synthesis of amino acid-derived stimuli-responsive polymers. These polymers can have the fluorescent amino acid unit, like this compound, either in the main chain or as a side chain. rsc.org This structural versatility allows for fine-tuning the material's properties and its response to specific stimuli. The development of these "biohybrid" materials is a primary focus for creating the next generation of smart materials with applications in biomedical and biotechnological fields. rsc.org

Integration into Nanotechnology and Supramolecular Assemblies for Advanced Applications

This compound and similar fluorescent amino acid derivatives are finding increasing use in the realm of nanotechnology and the construction of complex supramolecular assemblies. The self-assembly properties of Fmoc-dipeptides, for instance, can be harnessed to create nanostructured hydrogels for 3D cell culture. chemicalbook.commedchemexpress.com The incorporation of a fluorescent component like the anthracene in this compound within these nanostructures provides a built-in mechanism for probing the cellular environment and monitoring cell behavior.

The fluorescent nature of the anthracene group allows these nano-assemblies to be used as highly sensitive probes. For example, they can be designed to interact with specific biomolecules, and this interaction can be monitored through changes in fluorescence. This has potential applications in diagnostics and the study of protein-protein interactions.

Furthermore, the integration of fluorescent amino acids into peptide sequences allows for the investigation of peptide-nanoparticle interactions. By observing the fluorescence quenching or enhancement of the anthracene moiety upon binding to nanoparticles, researchers can gain insights into the binding affinity and mechanism. This is crucial for the development of safe and effective nanomedicines and targeted drug delivery systems.

Novel Bio-Inspired Syntheses and Sustainable Production Methods for this compound

Current research is actively exploring more efficient and environmentally friendly methods for the synthesis of Fmoc-protected amino acids, including fluorescent analogues like this compound. Traditional methods often rely on protecting group chemistry that can be multi-step and generate significant waste. cam.ac.uk